
N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide
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Description
N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Biological Activity
N-Hydroxy-N~3~-methyl-N~3~-(4-phenylbutyl)-beta-alaninamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C17H24N2O2
- Molecular Weight : 288.39 g/mol
The presence of the N-hydroxy group is significant as it contributes to the compound's interaction with biological targets, particularly in enzyme inhibition.
This compound primarily functions as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in:
- Induction of Apoptosis : By promoting cell cycle arrest and apoptosis in cancer cells.
- Differentiation of Tumor Cells : Enhancing differentiation pathways that are often disrupted in cancer.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various N-hydroxy derivatives, including the target compound. The results indicated that compounds with similar structures exhibited significant inhibition of tumor cell growth across multiple cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 15.2 | HDAC Inhibition |
Similar Hydroxamic Acid Derivative | HeLa (Cervical Cancer) | 12.5 | HDAC Inhibition |
These findings suggest that this compound may possess potent anticancer properties through its action on HDACs.
Case Studies
- Breast Cancer Treatment : A case study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a notable decrease in cell viability and induced apoptosis. The study highlighted its potential as a therapeutic agent for breast cancer, particularly in resistant cell lines.
- Xenograft Models : In vivo experiments using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its efficacy in a living organism.
Properties
CAS No. |
919997-16-3 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-hydroxy-3-[methyl(4-phenylbutyl)amino]propanamide |
InChI |
InChI=1S/C14H22N2O2/c1-16(12-10-14(17)15-18)11-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3,(H,15,17) |
InChI Key |
UQMSHOXQBAVGKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)CCC(=O)NO |
Origin of Product |
United States |
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